5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid

Catalog No.
S8440000
CAS No.
M.F
C13H7F4NO2
M. Wt
285.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic ac...

Product Name

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid

IUPAC Name

5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Molecular Formula

C13H7F4NO2

Molecular Weight

285.19 g/mol

InChI

InChI=1S/C13H7F4NO2/c14-7-5-9(12(19)20)11(18-6-7)8-3-1-2-4-10(8)13(15,16)17/h1-6H,(H,19,20)

InChI Key

JVQLOZIKCYSZAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)F)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)F)C(=O)O)C(F)(F)F

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group attached to a phenyl ring at the 2-position of the nicotinic acid structure. Its molecular formula is C₇H₃F₄NO₂, and it features both hydrophilic and lipophilic properties due to the combination of polar and nonpolar functional groups. This compound is of interest in medicinal chemistry due to the unique characteristics imparted by the trifluoromethyl group, which can significantly influence its biological activity and pharmacokinetics.

, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Additionally, the presence of fluorine atoms enhances reactivity towards electrophiles due to the electron-withdrawing nature of fluorine, potentially facilitating nucleophilic substitutions or additions.

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid exhibits notable biological activities, particularly in the context of receptor modulation. Fluorinated compounds often demonstrate altered binding affinities and selectivities for biological targets compared to their non-fluorinated counterparts. Research indicates that this compound may act as an antagonist for certain receptors involved in neurological pathways, potentially offering therapeutic avenues for conditions such as pain or inflammation. Its unique structure allows for enhanced interaction with biological systems, making it a candidate for further pharmacological studies.

Synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid can be achieved through several methods, including:

  • Direct Fluorination: Utilizing fluorinating agents to introduce fluorine into the aromatic system.
  • Nucleophilic Substitution: Starting from appropriate precursors such as 2-(trifluoromethyl)phenyl derivatives and reacting them with nicotinic acid derivatives under basic conditions.
  • Multi-step Synthesis: Involving the formation of intermediates that are subsequently transformed into the final product through various organic reactions.

These methods leverage the reactivity of both the trifluoromethyl group and the carboxylic acid functional group to yield the desired compound efficiently .

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific receptors or pathways.
  • Agricultural Chemistry: Serving as a building block for agrochemicals due to its unique properties.
  • Material Science: Utilized in developing advanced materials with enhanced thermal and chemical stability due to fluorination.

The introduction of fluorine often leads to improved bioavailability and metabolic stability, making this compound valuable in various fields .

Interaction studies involving 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid focus on its binding affinities with specific receptors. Preliminary studies suggest that this compound may interact with nicotinic acetylcholine receptors and other related targets. The presence of trifluoromethyl groups can enhance lipophilicity, potentially leading to increased membrane permeability and altered pharmacodynamics compared to non-fluorinated analogs. Further research is needed to elucidate its full interaction profile and therapeutic potential .

Several compounds share structural similarities with 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(Trifluoromethyl)pyridinePyridine ring with trifluoromethyl substituentUsed in agrochemical synthesis
5-Fluoro-2-pyridinecarboxylic acidFluoro group on pyridine carboxylic acidPotential anti-inflammatory properties
3-Trifluoromethylbenzoic acidBenzoic acid with trifluoromethyl groupExhibits different solubility properties
6-Fluoro-3-pyridinemethanolFluoro group on pyridine with hydroxymethylInvestigated for central nervous system effects

The uniqueness of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid lies in its dual functionality as both a nicotinic acid derivative and a compound rich in fluorine substitutions, which can significantly alter its biological activity compared to these similar compounds .

Retrosynthetic Analysis of Fluorinated Aromatic Systems

Retrosynthetic dissection of 5-fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid reveals three primary building blocks:

  • A 2-(trifluoromethyl)phenyl moiety
  • A 5-fluoronicotinic acid core
  • A carboxyl-functionalized pyridine ring

The trifluoromethyl group is typically introduced via electrophilic aromatic substitution or cross-coupling reactions, while the fluorine atom at the 5-position of the pyridine ring originates from directed fluorination protocols [1] [2]. Strategic bond disconnections prioritize the formation of the biaryl linkage between the phenyl and pyridine rings, often achieved through transition metal-catalyzed coupling reactions.

Key Reaction Pathways for Trifluoromethyl Substitution

Electrophilic Aromatic Fluorination Techniques

Electrophilic fluorination of the pyridine ring employs halogen-exchange reactions under catalytic conditions. For example, 2-chloro-5-fluoronicotinic acid derivatives are synthesized via hydrogenation-assisted dechlorofluorination using palladium-carbon catalysts (1–10% w/w) in methanol or ethanol at 20–50°C [1]. This method achieves selective fluorination at the 5-position with yields exceeding 70% in optimized systems [1].

Alternative approaches utilize vapor-phase fluorination of chlorinated precursors at >300°C with iron fluoride catalysts, though this method risks over-fluorination [2]. Comparative analysis of fluorination methods reveals the following performance characteristics:

MethodCatalystTemperatureYield (%)Selectivity
Catalytic H2Pd/C50°C7289%
Vapor-phaseFeF3320°C6578%
Halogen exchangeKF/Al2O3150°C5882%

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling between 5-fluoronicotinic acid boronic esters and 2-bromo-(trifluoromethyl)benzene derivatives enables precise construction of the biaryl linkage. Optimal conditions use:

  • Pd(PPh3)4 (3 mol%)
  • K2CO3 base in THF/H2O (4:1)
  • 80°C for 12 hours

This protocol achieves coupling efficiencies >85% while preserving acid-sensitive functional groups [2] [3]. Recent advances employ Buchwald-Hartwig amination catalysts for enhanced ortho-substitution tolerance, particularly beneficial for sterically hindered trifluoromethyl groups [3].

Purification and Characterization Protocols

Crystallization Strategies for Polyfluorinated Compounds

The compound’s low polarity (logP ≈ 2.1) and strong hydrogen-bonding capacity necessitate tailored crystallization approaches:

  • Solvent selection: Binary systems of ethyl acetate/hexane (3:7) yield prismatic crystals with >95% purity
  • Temperature gradient: Slow cooling from 60°C to −20°C over 48 hours minimizes inclusion solvents
  • Additive screening: Triethylamine (0.5 eq.) reduces carboxylic acid dimerization, improving crystal morphology [1]

X-ray diffraction analysis of single crystals reveals planar pyridine-phenyl dihedral angles (<15°), confirming effective π-conjugation despite fluorination [3].

Chromatographic Separation Challenges

Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA mobile phases resolves regioisomeric impurities:

ParameterValue
Retention time14.2 ± 0.3 min
Column temperature35°C
Flow rate1.2 mL/min
DetectionUV 254 nm

Notably, the trifluoromethyl group induces significant peak broadening due to its strong electron-withdrawing effect, necessitating 0.1% formic acid additives for symmetric elution profiles [2]. Preparative-scale purification employs flash chromatography with silica gel modified by 5% w/w potassium fluoride, enhancing separation of fluorine-containing byproducts [1].

Nuclear Magnetic Resonance Fingerprinting of Fluorine Environments

The nuclear magnetic resonance spectroscopic analysis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid reveals distinctive characteristics attributable to its multiple fluorine environments. Fluorine-19 nuclear magnetic resonance spectroscopy emerges as a particularly informative technique for this compound due to the presence of both an aromatic fluorine atom at the 5-position of the nicotinic acid ring and the trifluoromethyl group attached to the phenyl substituent [1].

The aromatic fluorine substituent at the 5-position of the pyridine ring demonstrates chemical shift values characteristic of electron-deficient aromatic systems. For fluorinated nicotinic acid derivatives, aromatic fluorine chemical shifts typically appear in the range of -50 to -120 parts per million relative to the trichlorofluoromethane reference standard [1]. The specific chemical environment of this fluorine is influenced by the electron-withdrawing nature of both the carboxylic acid group and the adjacent nitrogen atom in the pyridine ring, resulting in significant deshielding effects [1].

The trifluoromethyl group presents a distinct nuclear magnetic resonance signature with chemical shifts characteristically observed between -50 to -70 parts per million for organic trifluoromethyl substituents [1]. The three fluorine atoms in this moiety exhibit magnetic equivalence due to rapid rotation around the carbon-carbon bond axis, appearing as a singlet in the fluorine-19 nuclear magnetic resonance spectrum [2]. The electron-withdrawing nature of the trifluoromethyl group contributes to the overall electronic distribution within the molecule, influencing the chemical shifts of both fluorine environments [2].

Chemical shift dispersion studies have demonstrated that trifluoromethyl groups directly conjugated to aromatic systems, as observed in this compound, exhibit enhanced sensitivity to environmental changes compared to aliphatic trifluoromethyl substituents [2]. This sensitivity arises from the delocalized electron density of the aromatic system, which is highly polarizable and responsive to changes in the local chemical environment [2].

The coupling patterns observed in fluorine-19 nuclear magnetic resonance spectroscopy provide additional structural information. Fluorine-fluorine coupling between the aromatic fluorine and the trifluoromethyl group is typically negligible due to the spatial separation and intervening aromatic systems. However, fluorine-hydrogen coupling can provide valuable connectivity information, particularly for the aromatic fluorine which may exhibit coupling with adjacent hydrogen atoms on the pyridine ring [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid provides detailed insight into the fragmentation pathways characteristic of fluorinated aromatic compounds. The molecular ion peak appears at mass-to-charge ratio 285, corresponding to the molecular formula C13H7F4NO2 [4].

The primary fragmentation pathway involves the loss of the carboxylic acid functionality through decarboxylation, a process commonly observed in carboxylic acid derivatives under electron ionization conditions [5]. This process generates a fragment ion at mass-to-charge ratio 241, corresponding to the loss of carbon dioxide (44 mass units) from the molecular ion [5].

A significant fragmentation pattern involves the expulsion of difluorocarbene from the trifluoromethyl group, resulting in a neutral loss of 50 mass units [6]. This fragmentation mechanism has been extensively documented for polyfluorinated aromatic compounds and involves an intramolecular fluorine atom migration process facilitated by the weakening of carbon-fluorine bonds under ionization conditions [6]. The resulting fragment ion at mass-to-charge ratio 235 represents a characteristic marker for trifluoromethyl-containing compounds [7].

Sequential fragmentation processes involve the loss of hydrogen fluoride from the aromatic fluorine substituent, generating fragment ions with mass-to-charge ratios corresponding to the successive elimination of 20 mass units [7]. This fragmentation pathway is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which stabilize the resulting carbocation intermediates [7].

The formation of characteristic iminium ions through alpha-cleavage adjacent to the nitrogen-containing heterocycle produces diagnostic fragment ions [5]. These fragments appear at predictable mass-to-charge ratios and serve as fingerprint ions for the identification of nicotinic acid derivatives in complex mixtures [5].

Rearrangement processes involving the trifluoromethyl group contribute to the formation of intense peaks corresponding to the trifluoromethyl cation at mass-to-charge ratio 69 [7]. This ion represents a stable fragment due to the high electronegativity of fluorine and the resulting charge delocalization within the trifluoromethyl moiety [7].

The mass spectrometric fragmentation patterns demonstrate the influence of fluorine substitution on the stability and reactivity of aromatic systems. The presence of multiple fluorine atoms creates electron-deficient regions within the molecule, directing fragmentation pathways toward the formation of stabilized fluorinated fragments [6].

Thermodynamic Properties

Melting Point Behavior in Fluorinated Systems

The melting point characteristics of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid reflect the unique thermodynamic properties imparted by fluorine substitution. Fluorinated nicotinic acid derivatives demonstrate melting point ranges that are influenced by the specific positioning and number of fluorine substituents within the molecular framework [8].

Comparative analysis with structurally related fluorinated compounds provides insight into expected melting point behavior. 6-Fluoronicotinic acid exhibits a melting point range of 144 to 148 degrees Celsius [8], while 2-Fluoro-4-(trifluoromethyl)nicotinic acid demonstrates a melting point range of 92 to 102 degrees Celsius [9]. These values illustrate the significant impact of fluorine substitution pattern and substitution degree on crystal lattice stability [8] [9].

The introduction of the trifluoromethyl group typically results in decreased melting points compared to non-fluorinated analogs due to the disruption of intermolecular hydrogen bonding networks [10]. The highly electronegative fluorine atoms create a local dipole that interferes with the formation of stable crystal lattice arrangements, leading to reduced thermal stability of the solid phase [10].

The presence of both aromatic fluorine and trifluoromethyl substitution creates competing effects on melting point behavior. While the aromatic fluorine contributes to increased rigidity and potential for intermolecular interactions, the bulky trifluoromethyl group introduces steric hindrance that disrupts optimal packing arrangements [10]. This combination typically results in intermediate melting point values between mono-fluorinated and highly fluorinated analogs [10].

Computational studies of fluorinated compounds indicate that melting point depression in trifluoromethyl-substituted aromatics correlates with the degree of fluorination and the proximity of fluorine substituents to electron-withdrawing groups [11]. The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid functionality amplifies the electronic effects of fluorine substitution, contributing to altered intermolecular interaction patterns [11].

Heat capacity measurements for related fluorinated compounds demonstrate characteristic thermal transitions that reflect the influence of fluorine on molecular motion and lattice dynamics [11] [12]. The rigid nature of the aromatic framework combined with the rotational freedom of the trifluoromethyl group creates a complex thermodynamic profile with multiple thermal events [11].

Solubility Profile in Polar and Nonpolar Solvents

The solubility characteristics of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid demonstrate the unique solvation behavior of fluorinated organic compounds. The presence of multiple fluorine substituents creates a compound with both hydrophilic and lipophilic character, resulting in complex solubility patterns across different solvent systems .

In polar protic solvents such as water and alcohols, the compound exhibits limited solubility due to the hydrophobic nature of the fluorinated substituents [14]. The trifluoromethyl group in particular contributes to reduced hydrogen bonding capacity, as the fluorine atoms are poor hydrogen bond acceptors compared to oxygen-containing functional groups [14]. This results in decreased solvation energy and reduced solubility in hydrogen-bonding solvents [14].

Polar aprotic solvents demonstrate enhanced solvation of the compound due to dipole-dipole interactions with the electronegative fluorine atoms [15]. Solvents such as dimethyl sulfoxide and acetonitrile provide favorable solvation environments for the polar carboxylic acid functionality while accommodating the fluorinated aromatic system through dipolar interactions [15].

Nonpolar organic solvents exhibit variable solubility patterns depending on their specific chemical characteristics [16]. Aromatic solvents such as benzene and toluene provide moderate solubility through aromatic-aromatic interactions, while aliphatic hydrocarbons demonstrate poor solvation due to the polar nature of the carboxylic acid group [16].

Fluorinated solvents represent optimal solvent systems for this compound due to the principle of "like dissolves like" applied to fluorinated systems [14]. Perfluorinated and highly fluorinated solvents provide excellent solvation through fluorophilic interactions, where the fluorinated portions of the molecule exhibit preferential association with fluorinated solvent molecules [14].

The partition coefficient between aqueous and organic phases reflects the amphiphilic nature of the compound [17]. The calculated logarithmic partition coefficient demonstrates intermediate values characteristic of compounds with both polar and nonpolar regions, indicating potential for membrane permeation and bioavailability [17].

Temperature-dependent solubility studies reveal increased solubility in most solvents with elevated temperature, consistent with endothermic dissolution processes [18]. The enthalpy of solvation reflects the energy required to disrupt crystal lattice interactions and establish new solute-solvent interactions [18].

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

285.04129111 g/mol

Monoisotopic Mass

285.04129111 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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